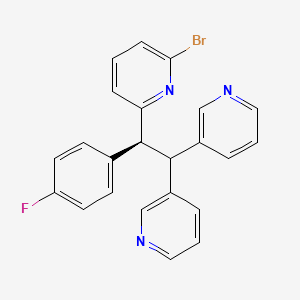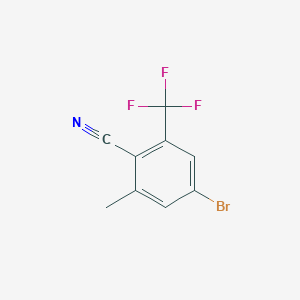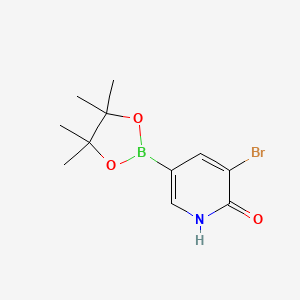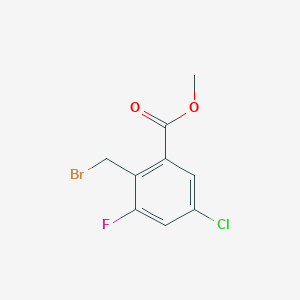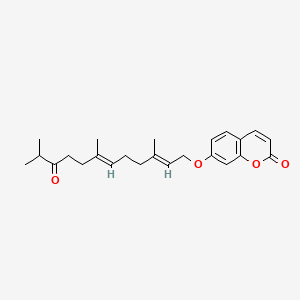
Neuroinflammatory-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuroinflammatory-IN-1 is a compound known for its significant role in modulating neuroinflammation. Neuroinflammation is a critical process involved in various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. The compound has garnered attention due to its potential therapeutic applications in mitigating neuroinflammatory responses and its ability to target specific molecular pathways involved in neurodegeneration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Neuroinflammatory-IN-1 involves multiple steps, including the formation of key intermediates through specific reaction conditions. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and reduce costs. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Neuroinflammatory-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with other substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties and bioavailability .
Aplicaciones Científicas De Investigación
Neuroinflammatory-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored as a potential therapeutic agent for treating neuroinflammatory and neurodegenerative diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting neuroinflammatory markers
Mecanismo De Acción
Neuroinflammatory-IN-1 exerts its effects by targeting specific molecular pathways involved in neuroinflammation. The compound interacts with key receptors and enzymes, such as interleukin-1 receptor and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By modulating these pathways, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of microglia and astrocytes, thereby mitigating neuroinflammatory responses .
Comparación Con Compuestos Similares
Interleukin-1 Receptor Antagonist (IL-1Ra): A naturally occurring inhibitor of interleukin-1 signaling.
NLRP3 Inflammasome Inhibitors: Compounds that inhibit the activation of the NLRP3 inflammasome, a key player in neuroinflammation.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Commonly used to reduce inflammation but with different mechanisms of action
Uniqueness: Neuroinflammatory-IN-1 is unique due to its specific targeting of neuroinflammatory pathways and its potential to modulate multiple signaling cascades involved in neurodegeneration. Unlike other compounds, it offers a more targeted approach with potentially fewer side effects .
Propiedades
Fórmula molecular |
C24H30O4 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
7-[(2E,6E)-3,7,11-trimethyl-10-oxododeca-2,6-dienoxy]chromen-2-one |
InChI |
InChI=1S/C24H30O4/c1-17(2)22(25)12-8-18(3)6-5-7-19(4)14-15-27-21-11-9-20-10-13-24(26)28-23(20)16-21/h6,9-11,13-14,16-17H,5,7-8,12,15H2,1-4H3/b18-6+,19-14+ |
Clave InChI |
FOLRRJWXMGCSSH-BGOJXZSCSA-N |
SMILES isomérico |
CC(C)C(=O)CC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C |
SMILES canónico |
CC(C)C(=O)CCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


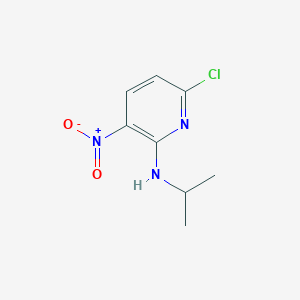
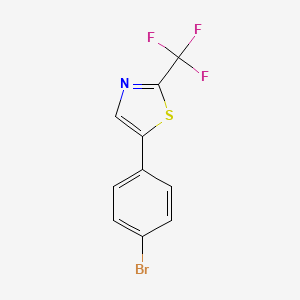
![3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone](/img/structure/B13915463.png)
![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)
![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)

![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
